molecular formula C17H16N2O5 B4089226 methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate

methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate

Cat. No. B4089226
M. Wt: 328.32 g/mol
InChI Key: XPLQGIFIVOBSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications, particularly in the field of neuroscience.

Scientific Research Applications

Methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate has been studied for its potential therapeutic applications in the field of neuroscience, particularly in the treatment of depression, anxiety, and addiction. methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate has been shown to increase the release of dopamine and norepinephrine in the brain, which may be beneficial in treating these conditions.

Mechanism of Action

Methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects:
methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate has been shown to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, hyperthermia, and hyperactivity. These effects are similar to those produced by other stimulants and are thought to be related to the increased release of dopamine and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

Methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate has several advantages for use in lab experiments, including its potency and selectivity for dopamine and norepinephrine reuptake inhibition. However, methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate is also highly addictive and has been associated with a range of negative side effects, including psychosis and cardiovascular problems. These limitations must be taken into account when designing experiments involving methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate.

Future Directions

Future research on methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate should focus on its potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction. Further studies are needed to better understand the mechanism of action of methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate and its effects on the brain and behavior. Additionally, research should be conducted to develop safer and more effective treatments for these conditions.

properties

IUPAC Name

methyl 3-[1,3-benzodioxole-5-carbonyl(pyridin-2-yl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-22-16(20)7-9-19(15-4-2-3-8-18-15)17(21)12-5-6-13-14(10-12)24-11-23-13/h2-6,8,10H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLQGIFIVOBSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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